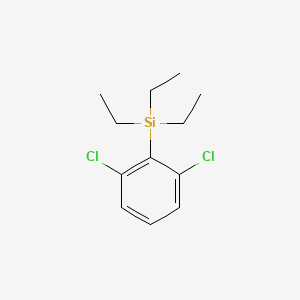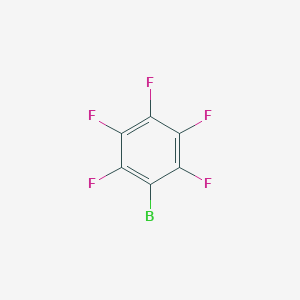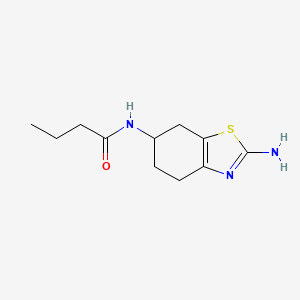
Silane, (2,6-dichlorophenyl)triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (2,6-dichlorophenyl)triethyl- is an organosilicon compound with the molecular formula C12H18Cl2Si It is characterized by the presence of a silane group bonded to a 2,6-dichlorophenyl group and three ethyl groups
Preparation Methods
The synthesis of Silane, (2,6-dichlorophenyl)triethyl- typically involves the reaction of 2,6-dichlorophenylmagnesium bromide with triethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yields and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Silane, (2,6-dichlorophenyl)triethyl- undergoes various types of chemical reactions, including:
Reduction: The compound can act as a reducing agent in organic synthesis. For example, it can reduce acid chlorides to aldehydes under mild conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, leading to the formation of new derivatives.
Oxidation: The silane group can be oxidized to form silanols or siloxanes, which are useful intermediates in the synthesis of other organosilicon compounds.
Common reagents used in these reactions include palladium catalysts for reduction, nucleophiles for substitution, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Silane, (2,6-dichlorophenyl)triethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its ability to act as a reducing agent makes it valuable in various synthetic pathways.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications, such as in biosensors or drug delivery systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Silane, (2,6-dichlorophenyl)triethyl- exerts its effects involves the reactivity of the silane group. The silicon-hydrogen bond is highly reactive and can participate in various chemical transformations. In reduction reactions, the silane group donates hydrogen atoms to the substrate, facilitating the reduction process. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Silane, (2,6-dichlorophenyl)triethyl- can be compared with other similar compounds, such as:
Triethylsilane: A simpler silane compound with three ethyl groups attached to silicon. It is commonly used as a reducing agent in organic synthesis.
Phenylsilane: Contains a phenyl group attached to silicon, used in hydrosilylation reactions.
Dichlorophenylsilane: Similar to Silane, (2,6-dichlorophenyl)triethyl- but with different substituents on the silicon atom.
The uniqueness of Silane, (2,6-dichlorophenyl)triethyl- lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity compared to other silane compounds.
Properties
CAS No. |
650598-44-0 |
|---|---|
Molecular Formula |
C12H18Cl2Si |
Molecular Weight |
261.26 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H18Cl2Si/c1-4-15(5-2,6-3)12-10(13)8-7-9-11(12)14/h7-9H,4-6H2,1-3H3 |
InChI Key |
XHUZFGFHJQSABU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)

![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)


![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea](/img/structure/B12589134.png)
![5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole](/img/structure/B12589139.png)
![4'-Hexadecyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12589142.png)
![4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12589147.png)
![4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one](/img/structure/B12589155.png)
